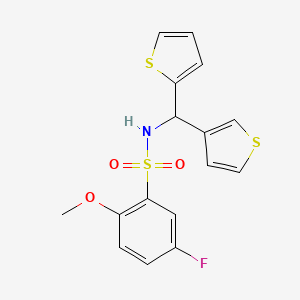

5-fluoro-2-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-fluoro-2-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide is a complex organic compound that incorporates a variety of functional groups, including a fluorine atom, a methoxy group, and a sulfonamide group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis methods . These methods involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters to form thiophene derivatives .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, utilizing automated reactors and stringent control of reaction conditions to ensure high yield and purity. The specific methods would depend on the availability of starting materials and the desired scale of production.

Análisis De Reacciones Químicas

Types of Reactions

5-fluoro-2-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Aplicaciones Científicas De Investigación

The biological activity of 5-fluoro-2-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide is primarily attributed to its structural components, which suggest various mechanisms of action:

- Antitumor Activity : Preliminary studies indicate that this compound exhibits significant growth inhibition against various cancer cell lines. The presence of fluorine and thiophene moieties enhances its cytotoxic potential, making it a candidate for further investigation in cancer therapeutics.

- Enzyme Inhibition : Research has shown that the compound can inhibit specific enzymes, particularly those involved in inflammatory pathways. This includes interactions with retinoic acid receptor-related orphan receptor C (RORc), which is crucial in the production of interleukin-17 (IL-17), a cytokine linked to autoimmune diseases.

- Selectivity and Potency : The compound demonstrates favorable selectivity profiles, with more than 200-fold selectivity against other nuclear receptors compared to standard therapeutic agents.

Case Studies

Several case studies highlight the effectiveness of this compound in various biological assays:

- RORc Inhibition Study : A preclinical study assessed the efficacy of this compound as a RORc inverse agonist. Results showed significant inhibition of IL-17 production both in vitro and in vivo, suggesting potential applications in treating autoimmune disorders.

- Cancer Cell Line Testing : Comparative studies revealed that this compound exhibited IC50 values lower than those observed for conventional chemotherapeutics across multiple cancer cell lines, indicating promising anticancer properties.

Mecanismo De Acción

The mechanism of action of 5-fluoro-2-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

5-fluoro-2-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Actividad Biológica

5-Fluoro-2-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its role in various biological applications, particularly in medicinal chemistry. The presence of fluorine and methoxy groups enhances its binding affinity to biological targets. The dual thiophene structure contributes to its unique chemical properties, potentially influencing its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₄FNO₂S |

| Molecular Weight | 317.34 g/mol |

| CAS Number | 1286718-53-3 |

| Melting Point | Not available |

The biological activity of this compound can be attributed to its structural similarity to para-aminobenzoic acid (PABA). This allows it to inhibit enzymes involved in folate synthesis, disrupting the growth of certain microorganisms. Additionally, the compound's functional groups may enhance selectivity for specific targets, such as bacterial topoisomerases.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties. In various studies, it has shown effectiveness against a range of Gram-positive and Gram-negative bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) values have been reported as low as 0.008 μg/mL against Staphylococcus pneumoniae and Streptococcus pyogenes .

- Comparative studies indicate that derivatives of this compound outperform traditional antibiotics like ampicillin and streptomycin .

Antifungal Activity

The compound has also been evaluated for antifungal activity, showing promising results against common fungal pathogens. Specific inhibition zones were noted in laboratory assays, indicating its potential use in treating fungal infections.

Case Studies

- Study on Anticancer Properties : A series of experiments assessed the efficacy of the compound against L1210 mouse leukemia cells, revealing potent inhibition with IC50 values in the nanomolar range. The mechanism was linked to the release of active metabolites within the cells .

- Inhibition of Topoisomerases : Further research highlighted the compound's ability to selectively inhibit bacterial topoisomerases without affecting human isoforms, suggesting a favorable therapeutic index .

Propiedades

IUPAC Name |

5-fluoro-2-methoxy-N-[thiophen-2-yl(thiophen-3-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FNO3S3/c1-21-13-5-4-12(17)9-15(13)24(19,20)18-16(11-6-8-22-10-11)14-3-2-7-23-14/h2-10,16,18H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKJXFFFQWNBUMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)NC(C2=CSC=C2)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FNO3S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.